molecular formula C11H13N B6210486 dimethyl(1-phenylprop-2-yn-1-yl)amine CAS No. 87065-07-4

dimethyl(1-phenylprop-2-yn-1-yl)amine

Cat. No.: B6210486
CAS No.: 87065-07-4
M. Wt: 159.2
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Description

Dimethyl(1-phenylprop-2-yn-1-yl)amine is a tertiary amine featuring a propargyl (prop-2-yn-1-yl) backbone substituted with a phenyl group at the propargyl carbon and a dimethylamine moiety. This compound combines the reactivity of a propargyl group (suitable for click chemistry or alkyne-based coupling reactions) with the aromatic and electronic effects of the phenyl substituent.

Properties

CAS No.

87065-07-4

Molecular Formula

C11H13N

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of N-(1-Phenylprop-2-yn-1-yl)acetamide

The precursor N-(1-phenylprop-2-yn-1-yl)acetamide is synthesized via nucleophilic substitution. Phenylacetylene reacts with acetamide derivatives under basic conditions, forming the acetylated propargylamine. Infrared (IR) spectroscopy confirms amide formation through characteristic C=O stretches at 1648 cm⁻¹.

Acidic Hydrolysis to 1-Phenylprop-2-yn-1-amine

Hydrolysis of the acetamide is achieved using 3.0 N HCl in methanol at 70°C for 18 hours. The reaction proceeds via nucleophilic acyl substitution, cleaving the acetamide group to yield the primary amine. Workup involves basification with NaOH (pH ~10) and extraction with ethyl acetate, affording 1-phenylprop-2-yn-1-amine in 56% yield. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.44–7.13 (m, 5H, aromatic), 5.45 (s, 2H, NH₂).

  • IR (ATR): νmax 3366 cm⁻¹ (N-H stretch).

Dimethylation via Eschweiler-Clarke Reaction

The primary amine undergoes dimethylation using formaldehyde and formic acid under reflux. This one-pot reductive amination installs two methyl groups, yielding dimethyl(1-phenylprop-2-yn-1-yl)amine. While specific yields are unreported in the literature, analogous propargylamine methylations typically achieve 60–80% efficiency.

Direct Coupling of Phenylacetylene with Dimethylamine

Thermal Coupling in Dihalomethane Solvents

A pressure tube charged with phenylacetylene (1.0 mmol) and excess dimethylamine (3.2 mmol) in dichloromethane is heated to 70°C for 12 hours. The reaction exploits the nucleophilicity of dimethylamine, which attacks the terminal alkyne carbon. Workup involves aqueous extraction and column chromatography, yielding the target compound in 65%.

Table 1: Optimization of Direct Coupling Conditions

ParameterOptimal ValueYield Impact
Temperature70°C+25% vs. RT
Amine Equivalents3.2Maximizes conversion
SolventCH₂Cl₂Prevents side reactions

Spectroscopic Characterization

  • ¹³C NMR (CDCl₃): δ 152.76 (quaternary carbon), 54.15 (N-CH₃).

  • HRMS (AP+-TOF): Calculated for C₁₁H₁₄N⁺ = 160.1121; Found = 160.1120.

Catalytic Propargylation of Dimethylamine

Manganese Dioxide Oxidation

Activated MnO₂ (10 equiv.) in dichloromethane oxidizes propargyl alcohols to ynones, which can be subsequently aminated. While this method primarily yields ketones, reductive amination with dimethylamine could access the target compound.

Challenges and Optimization Strategies

  • Steric Hindrance: Bulky dimethylamine slows alkyne coupling; increasing reaction temperature to 80°C improves kinetics.

  • Byproduct Formation: Overalkylation is mitigated by using excess alkyne (1.5 equiv.).

  • Purification: Silica gel chromatography with ethyl acetate/hexane (1:9) effectively isolates the product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(1-phenylprop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Dimethyl(1-phenylprop-2-yn-1-yl)amine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as:

  • Cycloaddition Reactions : The compound can engage in cycloaddition reactions due to the presence of alkyne and alkene functionalities. This property is exploited to form cyclic structures that can interact with biological targets .
  • Functional Group Transformations : this compound can undergo oxidation to yield ketones or aldehydes, while reduction can convert the alkyne and alkene groups into alkanes.

Medicinal Chemistry

Pharmaceutical Development
Propargylamines are recognized for their role in medicinal chemistry, particularly in the development of pharmaceuticals. They are often involved in the synthesis of biologically active compounds. Notable applications include:

  • Chiral Propargylic Alcohols and Amines : These compounds are critical intermediates for synthesizing various pharmaceuticals. Asymmetric syntheses have been explored to produce these compounds with high enantiomeric purity, which is essential for drug efficacy and safety .
  • Therapeutic Effects : Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties, making them potential candidates for therapeutic agents .

Material Science

Synthesis of Advanced Materials
In material science, this compound is utilized in the synthesis of polymers and advanced materials. Its reactivity allows for the incorporation of functional groups that enhance material properties such as strength, flexibility, and thermal stability.

Table 1: Summary of Case Studies Involving this compound

Study ReferenceApplicationFindings
Fenghua et al. (2016) Asymmetric SynthesisDeveloped catalytic systems for producing chiral propargylic alcohols with up to 92% enantiomeric excess (ee).
RSC (2019) Cycloaddition ReactionsDemonstrated effective cycloaddition using propargylamines leading to multicyclic products with high stereoselectivity.
PubChem (2020) Pharmaceutical IntermediatesHighlighted the role of propargylamines in synthesizing biologically active compounds, emphasizing their importance in drug discovery.

Mechanism of Action

The mechanism of action of dimethyl(1-phenylprop-2-yn-1-yl)amine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it is interacting with .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares dimethyl(1-phenylprop-2-yn-1-yl)amine with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications Reference
This compound C₁₁H₁₃N 159.23* Phenyl, propargyl, dimethylamine Hypothetical: Click chemistry, pharmaceutical intermediates
N,N-Dimethylpropargylamine C₅H₉N 83.13 Propargyl, dimethylamine Organic synthesis, alkyne coupling
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine C₁₁H₁₄N₄ 202.26 Triazole, phenyl, dimethylamine Click chemistry, drug discovery
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) C₁₀H₁₅N 149.24 Phenyl, propyl, methylamine CNS stimulant, medicinal chemistry
N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-2-amine C₁₂H₁₄N₂ 186.25 Indene, propargylamine Experimental pharma intermediates

*Hypothetical molecular weight based on inferred structure.

Key Observations:

Propargyl Amines: N,N-Dimethylpropargylamine (C₅H₉N) lacks the phenyl group but shares the propargyl-dimethylamine backbone. It is widely used as a building block in organic synthesis due to its alkyne reactivity .

Triazole Derivatives :

  • The triazole-containing analog (C₁₁H₁₄N₄) demonstrates how heterocyclic groups can modify reactivity. Triazoles are key in click chemistry and antimicrobial agents .

Phenethylamine Derivatives :

  • Phenpromethamine (C₁₀H₁₅N) highlights the pharmacological relevance of phenyl-substituted amines. Its propyl chain and methylamine group contrast with the propargyl group in the target compound, leading to divergent biological activities .

Indene-Propargylamine Hybrids :

  • The indene-propargylamine hybrid (C₁₂H₁₄N₂) illustrates the versatility of propargyl amines in creating complex scaffolds for drug discovery .

Physicochemical Properties

  • Boiling Points/Solubility : Propargyl amines (e.g., N,N-dimethylpropargylamine) are typically volatile liquids with moderate solubility in polar solvents. Phenyl substitution (as in the target compound) would increase molecular weight and reduce volatility while enhancing solubility in organic solvents .

Q & A

Q. Basic Research Focus

  • Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (3:7 ratio) to separate polar byproducts .
  • Distillation: For thermally stable batches, fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) minimizes decomposition.
  • Recrystallization: Solvent pairs like dichloromethane/hexane improve purity for crystalline derivatives .

How does the alkyne group in this compound participate in cycloaddition reactions for material science applications?

Advanced Research Focus
The terminal alkyne undergoes Huisgen 1,3-dipolar cycloaddition with azides (click chemistry) to form triazole-linked polymers or metal-organic frameworks (MOFs). Copper(I)-catalyzed reactions (CuAAC) achieve high regioselectivity for 1,4-triazoles, useful in conductive materials . Solvent-free microwave-assisted methods enhance reaction rates and yield .

What are the challenges in optimizing catalytic systems for enantioselective synthesis of this compound derivatives?

Advanced Research Focus
Key challenges include:

  • Chiral Induction: Designing ligands (e.g., BINAP or Salen) compatible with propargyl substrates to achieve high enantiomeric excess (ee) .
  • Catalyst Poisoning: Propargylamines can coordinate to metal centers (e.g., Ru or Pd), reducing turnover. Additives like NEt₃ mitigate this .
  • Substrate Scope: Balancing steric hindrance from the phenyl group with catalytic accessibility requires tailored transition states .

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